![molecular formula C10H10 B3116153 5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene CAS No. 21423-86-9](/img/structure/B3116153.png)
5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene
Overview
Description
Cyclopentadiene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .
Synthesis Analysis
Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) .Molecular Structure Analysis
The molecular structure of cyclopentadiene is planar . The molecular formula is C5H6 and the molar mass is 66.103 g·mol−1 .Chemical Reactions Analysis
Cyclopentadiene is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . It also undergoes Diels–Alder reactions .Physical And Chemical Properties Analysis
Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor . It has a density of 0.802 g cm−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Cyclopenta-1,3-diene serves as a valuable building block in organic synthesis. Researchers utilize it to construct complex molecules through Diels–Alder reactions. For instance, a study investigated the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition. The degenerate sigmatropic migration of the trimethylsilyl group was found to be a dominant factor, leading to thermodynamically controlled Diels–Alder reactions .
Designing Super- and Hyperacids
Computational studies have revealed that certain derivatives of cyclopenta-1,3-diene exhibit intriguing acidity behavior. For example, 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene and 3-(cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene (as well as their cyano derivatives) display moderately acidic to hyperacidic properties. These findings contribute to the design of novel super- and hyperacids .
Mechanism of Action
Mode of Action
The compound’s mode of action involves dynamic processes in the Diels–Alder addition . The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
Biochemical Pathways
The compound affects the Diels–Alder addition pathway . This pathway involves the critical interconversion between the 2,4-dienyl isomer 1 and 1,4-dienyl isomer 3 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, temperature-dependent dynamic processes are involved in the compound’s Diels–Alder addition .
Safety and Hazards
properties
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHZLKNFQAAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=C1)C2C=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311167 | |
Record name | Bi-2,4-cyclopentadien-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene | |
CAS RN |
21423-86-9 | |
Record name | Bi-2,4-cyclopentadien-1-yl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21423-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bi-2,4-cyclopentadien-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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